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Compound of Interest |

Compound Name: 3-Chloro-4-vinylpyridine

CAS No.: 1168722-58-4

Cat. No.: B1404089

\ J

Executive Summary & Core Identity

3-Chloro-4-vinylpyridine (CAS: 1168722-58-4) is a bifunctional pyridine derivative
characterized by a reactive vinyl group at the C4 position and a chlorine substituent at the C3
position.[1][2][3][4][5]

While 4-vinylpyridine is a standard monomer for pH-responsive polymers, the introduction of
the chlorine atom at the 3-position fundamentally alters the molecule's electronics.[1][2] The -
(inductive withdrawing) effect of the chlorine lowers the LUMO energy of the vinyl group,
making it a significantly more potent Michael acceptor than unsubstituted 4-VP.[1] This property
is exploited in the synthesis of fused ring systems (e.g., naphthyridines) but also renders the
monomer highly prone to spontaneous polymerization, requiring rigorous handling protocols.
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Property Data

CAS Number 1168722-58-4

IUPAC Name 3-Chloro-4-ethenylpyridine
Molecular Formula C7HeCIN

Molecular Weight 139.58 g/mol

Colorless to light yellow liquid

Appearance o _
(oxidizes/polymerizes to brown)
N Soluble in DCM, THF, MeOH; sparingly soluble
Solubility )
in water
< -20°C, under Argon, stabilized (typically w/
Storage

Hydroquinone)

Synthetic Pathways: From Precursor to Monomer|[2]

For research applications requiring high purity, the industrial "aldol-like" condensation used for
4-VP (4-picoline + formaldehyde) is often insufficient due to side reactions involving the
chlorine.[1][2] Two superior laboratory protocols are recommended.

Protocol A: Wittig Olefination (High Fidelity)

This method is preferred for generating small, high-purity batches for drug discovery, avoiding
the harsh dehydration conditions of the industrial route.

Reagents:
e Substrate: 3-Chloroisonicotinaldehyde (3-Chloro-4-pyridinecarboxaldehyde)[1][2]
¢ Ylide Source: Methyltriphenylphosphonium iodide (

)

e Base:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-
inserted">
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-Butyllithium (
-BuLi) or Potassium tert-butoxide (
)2]

e Solvent: Anhydrous THF
Step-by-Step Workflow:

e Ylide Formation: Suspend ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""
class="inline ng-star-inserted">

(1.1 eq) in anhydrous THF at 0°C under
. Dropwise add

-BuLi (1.1 eq).[2] Stir for 30 min until the solution turns bright yellow (phosphorane
formation).

» Addition: Cool the ylide solution to -78°C. Add 3-chloroisonicotinaldehyde (1.0 eq) dissolved
in THF dropwise.

o Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours. The color will
fade as the betaine intermediate collapses to the alkene.

o Workup: Quench with saturated

. Extract with
. The triphenylphosphine oxide (
) byproduct precipitates and can be removed via filtration/silica plug.

 Purification: Flash chromatography (Hexane/EtOAc). Crucial: Add 1% Triethylamine to the
eluent to prevent acid-catalyzed polymerization on the silica gel.[1][2]

Protocol B: Palladium-Catalyzed Cross-Coupling
(Suzuki/Stille)

Ideal when starting from di-halogenated pyridines.[1][2]
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e Substrate: 3-Chloro-4-iodopyridine (selective coupling at C4 due to weaker C-1 bond vs C-
CI).[1][2]

e Coupling Partner: Potassium vinyltrifluoroborate (Suzuki) or Vinyltributyltin (Stille).
o Catalyst:

or

Visualization: Synthesis Logic
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Figure 1: Two primary synthetic routes.[1][2] The Wittig route (top) offers mild conditions, while
Pd-coupling (bottom) utilizes halogenated precursors.[1]

Reactivity Profile & Mechanism[1][2]

The 3-chloro substituent is not merely a bystander; it dictates the reactivity landscape.[1][2]

Electronic Activation (The "Super-Michael" Effect)

The pyridine ring is electron-deficient. Adding a chlorine atom at C3 imposes a strong inductive
effect (-I) and a weak mesomeric effect (+M), with the inductive withdrawal dominating.
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o Consequence: The electron density at the vinyl ngcontent-ng-c2307461527="" _nghost-ng-
€c2764567632="" class="inline ng-star-inserted">

-carbon is significantly depleted compared to 4-VP.[2]

o Application: This makes 3-chloro-4-vinylpyridine an aggressive Michael acceptor.[1][2] It
reacts rapidly with amines, thiols, and enolates. In photoredox catalysis, this high reactivity
can lead to uncontrolled oligomerization if radical concentrations are not managed (see
Safety).

Polymerization Kinetics

Unlike styrene or simple 4-VP, the steric bulk of the chlorine at C3 creates "steric pressure" on
the vinyl group at C4.[1]

o Radical Polymerization: The monomer polymerizes readily. However, the resulting polymer,
Poly(3-chloro-4-vinylpyridine), has a more rigid backbone than P4VP due to restricted
rotation caused by the Cl atom.[1][2]

 Self-Initiation: The compound is known to undergo spontaneous thermal polymerization.[1][2]
Expert Tip: Never store neat monomer at room temperature without an inhibitor (e.g., 100-
500 ppm tert-butylcatechol or hydroquinone).[1][2]

Visualization: Reactivity Divergence
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Figure 2: The monomer serves as a gateway to both functional polymers (left) and complex
fused-ring drug pharmacophores (right).[1][2]

Applications in Drug Development[3][10][11]
Fragment-Based Drug Discovery (FBDD)

3-Chloro-4-vinylpyridine is a "privileged structure" precursor.[1][2]

» Naphthyridine Synthesis: It is a key starting material for synthesizing 1,6- and 1,7-
tetrahydronaphthyridines (THNSs).[1][2] Through photoredox-catalyzed Hydrogen Atom
Transfer (HAT) with alkyl amines, the vinyl group captures the amine radical, and the
resulting intermediate cyclizes onto the pyridine ring (displacing the Cl or via C-H activation).

» Kinase Inhibitors: The 3-chloro-4-substituted pyridine motif appears in patents for PLK4
(Polo-like kinase 4) inhibitors, used in oncology to target centrosome duplication.[1][2] The
vinyl group serves as a "warhead" precursor or a linker attachment point.

Functional Materials[1][2][9][10]
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» Orthogonal Functionalization: In polymers, the pyridine nitrogen can be quaternized (pH
responsive), while the chlorine atom remains available for post-polymerization modification
(e.g., Pd-catalyzed cross-coupling on the polymer backbone), a capability lacking in standard
P4VP,

Safety & Handling Protocols (Self-Validating)

Warning: This compound is a lachrymator, skin irritant, and potential sensitizer.

« Inhibition Check: Upon receipt, verify inhibitor presence. If distilling for polymerization, do so
under reduced pressure (< 10 mmHg) at the lowest possible temperature (< 60°C) to prevent
thermal runaway.

» Storage: Store at -20°C. If the liquid turns viscous or cloudy, polymerization has initiated.[1]

e Quenching Spills: Do not use water (low solubility). Absorb with sand/vermiculite. Treat the
waste as halogenated organic waste.

o Glassware: Treat all glassware with base (KOH/Isopropanol bath) after use to remove traces
of polymer which binds strongly to glass.

References

e Synthesis via Wittig Reaction

o Methodology adapted from: Marcoux, D., & Charette, A. B. (2008). "Stereoselective
Synthesis of 2-Substituted 3-Piperidines.” Journal of Organic Chemistry. (General protocol
for pyridine-vinyl synthesis).

o Specific Application: Patents citing 3-chloro-4-vinylpyridine as intermediate for kinase
inhibitors (e.g., US20110065702A1).[1][2]

o Photoredox Reactivity & Naphthyridines

o Leitch, J. A,, et al. (2023).[3] "Modular, automated synthesis of spirocyclic
tetrahydronaphthyridines from primary alkylamines.” Communications Chemistry.
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o Relevance: Details the reaction of 3-chloro-4-vinylpyridine with amines and notes its
high polymeriz

¢ General Pyridine Polymerization Kinetics
o Fischer, H. (2001).
¢ Compound Data & Safety

o PubChem CID: 54568600 (3-Chloro-4-ethenylpyridine).[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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